molecular formula C9H12FN B11919723 5-(tert-Butyl)-2-fluoropyridine

5-(tert-Butyl)-2-fluoropyridine

Cat. No.: B11919723
M. Wt: 153.20 g/mol
InChI Key: GIWOYKOWKBZXPO-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-fluoropyridine is an organic compound that belongs to the class of fluoropyridines It features a pyridine ring substituted with a tert-butyl group at the 5-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-fluoropyridine typically involves the introduction of the tert-butyl and fluorine substituents onto the pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is reacted with a tert-butylating agent and a fluorinating reagent under controlled conditions. For example, tert-butyl chloride and a fluorinating agent like diethylaminosulfur trifluoride (DAST) can be used in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to pyridine N-oxides or reduced pyridine derivatives, respectively.

Scientific Research Applications

5-(tert-Butyl)-2-fluoropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new drugs with therapeutic benefits.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the tert-butyl group can influence its lipophilicity and overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the tert-butyl group, resulting in different chemical and physical properties.

    5-tert-Butylpyridine:

    2,5-Difluoropyridine: Contains an additional fluorine atom, which can further alter its reactivity and properties.

Uniqueness

5-(tert-Butyl)-2-fluoropyridine is unique due to the combined presence of the tert-butyl and fluorine substituents. This combination imparts distinct chemical properties, such as increased steric hindrance and electronic effects, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

5-tert-butyl-2-fluoropyridine

InChI

InChI=1S/C9H12FN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3

InChI Key

GIWOYKOWKBZXPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)F

Origin of Product

United States

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